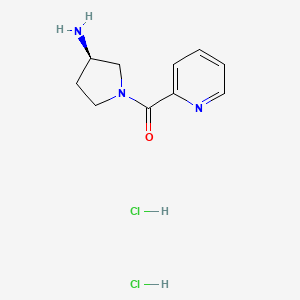

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Descripción general

Descripción

®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

Coupling of the Two Rings: The pyrrolidine and pyridine rings are coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed to modify the pyridine ring, potentially converting it to a piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxides, while reduction of the pyridine ring may produce piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Protein Kinase Inhibition

One of the primary applications of (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is its potential as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular functions and are often implicated in cancer and other diseases. Research has indicated that compounds with similar structures can exhibit significant inhibitory activities against various kinases, which suggests that this compound may also possess such properties. For instance, studies have focused on the synthesis and evaluation of heteroaromatic compounds for their kinase inhibitory potency, emphasizing the importance of molecular structure in determining biological activity .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in relation to its potential use in treating neurological disorders. The presence of the pyrrolidine and pyridine moieties is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies aimed at treating conditions like depression or anxiety disorders .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of this compound. Preliminary studies suggest that similar compounds exhibit activity against various bacterial strains, indicating that this compound may also have potential as an antimicrobial agent. The mechanism of action is thought to involve interference with bacterial protein synthesis or cell wall integrity .

Anticancer Activity

Research has also explored the anticancer potential of related compounds. The structural features of this compound may contribute to its ability to inhibit tumor cell growth through mechanisms such as apoptosis induction or cell cycle arrest. Investigating these pathways could provide insights into developing new cancer therapies .

Case Studies

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of this compound and evaluated their biological activities against a panel of protein kinases. The results demonstrated that specific modifications to the molecular structure significantly enhanced inhibitory potency, underscoring the importance of structure-activity relationships in drug design .

Case Study 2: Neuropharmacology

Another investigation assessed the efficacy of this compound in animal models of anxiety and depression. Results indicated that administration led to significant reductions in anxiety-like behaviors, suggesting a potential therapeutic application for psychiatric disorders .

Data Summary Table

Mecanismo De Acción

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

®-3-Aminopyrrolidine: Lacks the pyridine ring, making it less versatile.

Pyridin-2-ylmethanone: Lacks the pyrrolidine ring, limiting its biological activity.

®-3-Aminopyrrolidin-1-ylmethanone: Similar structure but lacks the pyridine ring.

Uniqueness

®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is unique due to the presence of both the pyrrolidine and pyridine rings, which confer a combination of properties that are not found in the individual components. This dual functionality makes it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, emphasizing its implications in pharmacology.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety and subsequent chlorination to yield the dihydrochloride salt form. Detailed methods can be found in recent literature focused on similar compounds .

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been investigated for its role as a modulator of the P2X7 receptor, which is implicated in various neurological disorders. P2X7 receptor activation leads to significant cellular responses, including ion flux and cell death, making it a target for therapeutic intervention in conditions like neurodegeneration and inflammation .

Inhibition of Protein Kinases

Research has shown that derivatives of this compound can inhibit various protein kinases, which are crucial for cell signaling pathways. In studies evaluating related compounds, it was noted that certain structural features are essential for maintaining inhibitory potency against kinases such as CLK1 and DYRK1A. The planar structure of these compounds appears to enhance their binding affinity .

Study 1: P2X7 Receptor Modulation

In a study examining the effects of this compound on P2X7 receptors, researchers found that high concentrations (0.05–1 mM) led to significant receptor activation. This activation resulted in downstream effects such as increased intracellular calcium levels and subsequent cell death, suggesting potential applications in treating neurodegenerative diseases .

Study 2: Protein Kinase Inhibition

A comparative analysis was conducted on various derivatives of the compound regarding their efficacy as protein kinase inhibitors. The results indicated that while some derivatives showed promising inhibition profiles against kinases like GSK3β and CDK9, others failed to exhibit significant activity. This highlights the importance of structural optimization in developing effective kinase inhibitors .

Data Tables

Propiedades

IUPAC Name |

[(3R)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXJHLLCHNVRHB-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.